Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-methyl-

Description

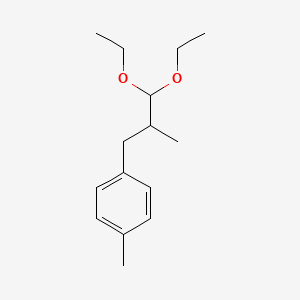

Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-methyl- (CAS 126948-55-8) is a substituted aromatic compound with the molecular formula C₁₅H₂₄O₂ and an average molecular weight of 236.35 g/mol. Its structure features a benzene ring substituted at the 1-position with a 3,3-diethoxy-2-methylpropyl group and a methyl group at the 4-position.

Key physicochemical properties include:

- Hydrogen bond acceptors: 2 (oxygen atoms in ethoxy groups)

- Rotatable bonds: 6 (contributing to conformational flexibility)

- Topological polar surface area: ~18.5 Ų (indicating moderate polarity) .

This compound is primarily utilized as an intermediate in organic synthesis, particularly in fragrance and pharmaceutical industries, where acetals are employed to mask reactive aldehyde groups .

Properties

CAS No. |

126948-55-8 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

1-(3,3-diethoxy-2-methylpropyl)-4-methylbenzene |

InChI |

InChI=1S/C15H24O2/c1-5-16-15(17-6-2)13(4)11-14-9-7-12(3)8-10-14/h7-10,13,15H,5-6,11H2,1-4H3 |

InChI Key |

RCNRMIVGSXDZSY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(C)CC1=CC=C(C=C1)C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-methyl- typically involves the alkylation of benzene derivatives. One common method includes the reaction of 4-methylbenzene with 3,3-diethoxy-2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethoxy group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to maximize the efficiency of the process.

Types of Reactions:

Oxidation: Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-methyl- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Chlorine (Cl₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes

Scientific Research Applications

Chemistry: In organic synthesis, Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-methyl- is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: While specific biological applications of this compound are less documented, its derivatives may exhibit biological activity, potentially serving as lead compounds in drug discovery.

Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals, including fragrances and flavorings, due to its potential aromatic properties.

Mechanism of Action

The mechanism of action for Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-methyl- largely depends on its chemical reactivity. In oxidation reactions, the diethoxy group can be cleaved, leading to the formation of reactive intermediates that further react to form carboxylic acids or ketones. In reduction reactions, the compound undergoes hydrogenation, reducing double bonds or functional groups to form more saturated products.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzene Ring

4-Isopropyl Derivative

1-(3,3-Diethoxy-2-methylpropyl)-4-isopropylbenzene (CAS 7149-24-8, C₁₇H₂₈O₂) replaces the methyl group with a bulkier isopropyl substituent.

- Molecular weight : 264.41 g/mol

- Key differences :

- Applications : Used as a fragrance ingredient (e.g., cyclamen aldehyde diethyl acetal) due to its stability and floral odor profile .

4-Nitro Derivative

Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-nitro (CAS 918540-78-0, C₁₄H₂₁NO₄) substitutes the methyl group with a nitro (-NO₂) group.

- Molecular weight : 267.32 g/mol

- Key differences :

- The electron-withdrawing nitro group deactivates the benzene ring, directing further electrophilic substitutions to the meta position.

- Increased polarity (polar surface area ~72.3 Ų) enhances solubility in polar solvents like DMSO.

- Applications : Likely serves as an intermediate in explosives or agrochemical synthesis due to nitro group reactivity .

Dimethyl Acetal Analog

Hydrocinnamaldehyde, p-isopropyl-α-methyl-, dimethyl acetal (CAS 29886-96-2, C₁₅H₂₄O₂) replaces ethoxy groups with methoxy.

- Key differences: Shorter alkyl chains (methoxy vs. Lower molecular weight (236.35 g/mol) compared to the diethoxy-isopropyl analog .

Comparative Data Table

Chlorinated and Methoxy Derivatives

- Chlorinated analogs (e.g., Benzene, 1-(1-chloropropyl)-4-methyl , CAS N/A): Introduce electronegative chlorine, enhancing reactivity in nucleophilic substitutions. These are intermediates in polymer or pesticide synthesis .

- Methoxy-isopropyl derivatives (e.g., Benzene,2-methoxy-4-methyl-1-(1-methylethyl)- , CAS 1076-56-8): Methoxy groups increase electron density on the ring, favoring electrophilic aromatic substitution at specific positions .

Biological Activity

Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-methyl- (CAS No. 126948-55-8) is a compound with potential biological significance, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H24O2 |

| Molecular Weight | 236.35 g/mol |

| IUPAC Name | 1-(3,3-diethoxy-2-methylpropyl)-4-methylbenzene |

| Boiling Point | Estimated at 367.63°C |

| Density | 0.9716 g/cm³ |

| LogP | 4.662 |

The biological activity of this compound can be attributed to its chemical reactivity:

- Oxidation Reactions : The diethoxy group may undergo oxidative cleavage, generating reactive intermediates such as carboxylic acids or ketones, which could interact with biological targets .

- Electrophilic Aromatic Substitution : The benzene ring can participate in electrophilic substitution reactions, allowing for further functionalization that may enhance biological activity .

Industrial Applications and Health Implications

Benzene itself has been associated with various health risks due to its toxicological profile. Exposure to benzene is linked to acute myeloid leukemia and other hematotoxic effects . While the specific compound has not been extensively studied for similar effects, understanding the broader implications of benzene derivatives is crucial.

- Toxicokinetics : Studies indicate that benzene is readily absorbed through inhalation and distributed throughout the body, particularly in lipid-rich tissues . This raises concerns about the potential toxicity of its derivatives.

- Metabolism : Benzene undergoes metabolism primarily in the liver, producing metabolites that can exert toxic effects on bone marrow . The implications for derivatives like Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-methyl- warrant further investigation.

Comparative Studies

Comparative studies with similar compounds reveal that structural variations significantly influence biological activity:

- Benzene Derivatives : Compounds such as Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-isopropyl- and others show varying degrees of reactivity and potential biological effects due to differences in substituents on the benzene ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.